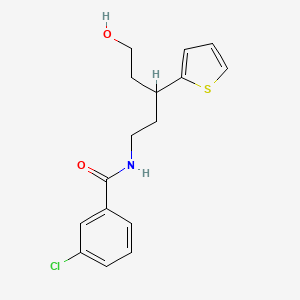

3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

Description

3-Chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a benzamide derivative featuring a 3-chlorophenyl group attached to an amide nitrogen, which is further substituted with a pentyl chain containing a hydroxyl group and a thiophen-2-yl moiety. The presence of the thiophene ring may enhance π-π stacking interactions, while the hydroxyl group could facilitate hydrogen bonding, influencing its physicochemical properties and biological activity. Though direct evidence on its synthesis or applications is absent in the provided sources, structural analogs in the literature (e.g., benzamide-metal complexes, nitro-substituted benzamides) provide a basis for inferring its behavior .

Properties

IUPAC Name |

3-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S/c17-14-4-1-3-13(11-14)16(20)18-8-6-12(7-9-19)15-5-2-10-21-15/h1-5,10-12,19H,6-9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTLFGYRGRAQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the thiophene derivative: Starting with thiophene, various functional groups are introduced through reactions such as halogenation, alkylation, and hydroxylation.

Attachment of the pentyl chain: The thiophene derivative is then reacted with a pentyl chain precursor, often through a Grignard reaction or similar organometallic coupling.

Formation of the benzamide core: The final step involves the coupling of the thiophene-pentyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Formation of 3-chloro-N-(5-oxo-3-(thiophen-2-yl)pentyl)benzamide.

Reduction: Formation of 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)aniline.

Substitution: Formation of 3-azido-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide.

Scientific Research Applications

3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structure shares key motifs with several benzamide derivatives discussed in the evidence:

Crystallographic and Hydrogen-Bonding Behavior

- 3-Chloro-N-(2-nitrophenyl)benzamide : Exhibits a distorted planar geometry with intramolecular N–H⋯O bonds (S(6) ring motif) and weak C–H⋯O interactions forming C(7) chains. Dihedral angles between aromatic rings are 15.2° and 8.2°.

- N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide : Morpholine adopts a chair conformation; thiophene and benzamide rings form dihedral angles of 63.5°–85.2°. Hydrogen bonds (N–H⋯O) create 1D chains.

- Target Compound : The hydroxyl group and thiophene in the pentyl chain may promote intermolecular O–H⋯O/N or S⋯π interactions, though steric hindrance from the flexible chain could reduce crystallinity compared to rigid analogs.

Biological Activity

3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is an organic compound characterized by its unique structure, which includes a benzamide core, a chloro group, and a thiophene-derived side chain. Its synthesis typically involves multi-step organic reactions, which include the formation of the thiophene derivative, attachment of the pentyl chain, and the final coupling to form the benzamide structure. This compound has garnered attention in scientific research due to its potential biological activities.

The biological activity of 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is primarily attributed to its interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory properties. The compound's unique substitution pattern may enhance its reactivity and biological efficacy.

Research Findings

Recent studies have explored the biological activities of this compound, revealing several key findings:

- Antimicrobial Activity : Preliminary assays indicate that 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential therapeutic applications in inflammatory diseases.

- Cytotoxicity Against Cancer Cells : The compound has shown promising results in cytotoxic assays against several cancer cell lines. For instance, it exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-chloro-N-(5-hydroxy-3-(furan-2-yl)pentyl)benzamide | Furan Structure | Moderate antimicrobial activity |

| 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide | Similar to target compound | Higher cytotoxicity against certain cancer lines |

| 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide | Sulfonamide Structure | Effective against resistant bacterial strains |

This table illustrates that while similar compounds exhibit some biological activities, 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide may possess unique properties due to its specific thiophene substitution pattern.

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 10 µM, demonstrating significant apoptosis induction as confirmed by flow cytometry analysis.

- In Vivo Anti-inflammatory Study : In an animal model of arthritis, administration of this compound resulted in a marked reduction in swelling and inflammatory markers compared to control groups. Histological examination revealed decreased infiltration of inflammatory cells in treated tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.